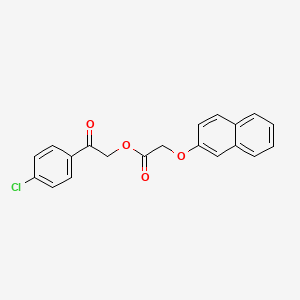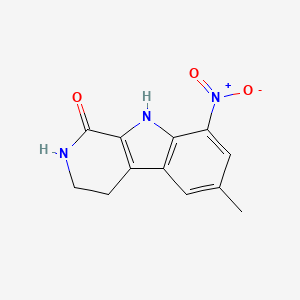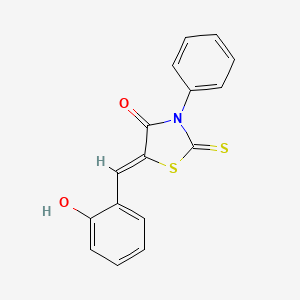
N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine is a chemical compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by the presence of a 4-chlorophenyl group and a 7-nitro group attached to the benzoxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine typically involves the nitration of a benzoxadiazole precursor followed by the introduction of the 4-chlorophenyl group. One common method involves the reaction of 4-chlorophenylamine with 7-nitro-2,1,3-benzoxadiazole under suitable conditions to yield the desired compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine may involve large-scale nitration and coupling reactions using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxadiazole derivatives, which may exhibit different biological and chemical properties.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Medicine: Its derivatives are being explored for their anti-inflammatory and antiviral properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity by affecting the electronic distribution within the molecule. This, in turn, influences its binding affinity to target proteins and enzymes, leading to the inhibition of their activity. The compound’s ability to disrupt bacterial cell walls and inhibit enzyme function makes it a potent antimicrobial agent .
Comparaison Avec Des Composés Similaires
N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine can be compared with other benzoxadiazole derivatives, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-(4-chlorophenyl)-β-alanine derivatives: Exhibits antimicrobial properties.
Indole derivatives: Widely studied for their diverse biological activities.
The uniqueness of N-(4-chlorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H7ClN4O3 |
|---|---|
Poids moléculaire |
290.66 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C12H7ClN4O3/c13-7-1-3-8(4-2-7)14-9-5-6-10(17(18)19)12-11(9)15-20-16-12/h1-6,14H |
Clé InChI |
BOAJDMIDSSIIGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=CC=C(C3=NON=C23)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4E)-5-amino-4-[2-(3-nitrobiphenyl-4-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705752.png)
![Decyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11705758.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11705778.png)
![N-{4-[(2E)-2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]phenyl}-N-methylacetamide](/img/structure/B11705783.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11705785.png)
![3',3'-Dimethyl-6-nitro-1'-octyl-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11705786.png)
![2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11705791.png)
![N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B11705792.png)
![Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11705798.png)
